hCAXII-IN-7
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Overview
Description
hCAXII-IN-7 is a chemical compound known for its inhibitory effects on human carbonic anhydrase XII (hCA XII). This enzyme plays a crucial role in various physiological processes, including pH regulation and ion transport. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in certain cancer cell lines such as 786-0, SF-539, and HS 578 T .
Preparation Methods
The synthesis of hCAXII-IN-7 involves multiple steps, starting with the preparation of pyrazole-based benzenesulfonamides. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a β-ketoester.
Sulfonamide formation: The pyrazole intermediate is then reacted with a sulfonyl chloride to form the benzenesulfonamide derivative.
Final modifications: Additional functional groups are introduced to enhance the compound’s inhibitory activity and blood-brain barrier permeability
Chemical Reactions Analysis
hCAXII-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
hCAXII-IN-7 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of carbonic anhydrase enzymes.
Biology: The compound is employed in cellular studies to investigate its effects on cell proliferation and apoptosis.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment, particularly for tumors that overexpress hCA XII.
Industry: While its industrial applications are limited, this compound serves as a valuable tool in drug discovery and development .
Mechanism of Action
hCAXII-IN-7 exerts its effects by inhibiting the activity of human carbonic anhydrase XII. This enzyme is involved in the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of hCA XII, this compound prevents the enzyme from catalyzing this reaction, leading to a disruption in pH regulation and ion transport. This inhibition can induce apoptosis in cancer cells, making this compound a potential anticancer agent .
Comparison with Similar Compounds
hCAXII-IN-7 is unique among carbonic anhydrase inhibitors due to its high specificity for hCA XII and its ability to cross the blood-brain barrier. Similar compounds include:
Methazolamide: Another carbonic anhydrase inhibitor, but with broader specificity.
Ethoxzolamide: Known for its inhibitory effects on multiple carbonic anhydrase isoforms.
Acetazolamide: A well-known carbonic anhydrase inhibitor used clinically for various conditions, but with less specificity for hCA XII .
These compounds share similar mechanisms of action but differ in their specificity, potency, and ability to cross the blood-brain barrier.
Properties
Molecular Formula |
C26H25N5O6S2 |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
ethyl 4-[(2E)-2-[[3-(4-methylsulfonylphenyl)-1-(4-sulfamoylphenyl)pyrazol-4-yl]methylidene]hydrazinyl]benzoate |
InChI |
InChI=1S/C26H25N5O6S2/c1-3-37-26(32)19-4-8-21(9-5-19)29-28-16-20-17-31(22-10-14-24(15-11-22)39(27,35)36)30-25(20)18-6-12-23(13-7-18)38(2,33)34/h4-17,29H,3H2,1-2H3,(H2,27,35,36)/b28-16+ |
InChI Key |
VNWPUTGKTZSMSK-LQKURTRISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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